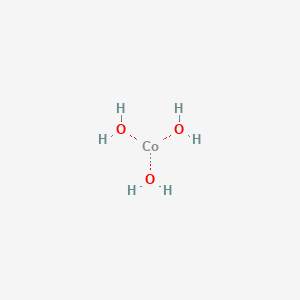

Cobalt trihydroxide

Description

Properties

IUPAC Name |

cobalt;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWYFOIYRCTLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.979 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307-86-4 | |

| Record name | Cobaltic hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001307864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Characterization of Cobalt Iii Hydroxide Systems and Derivatives

Advanced Crystallographic and Phase Analysis

The crystallographic and phase characteristics of cobalt(III) hydroxide (B78521) and its related compounds are primarily determined using advanced diffraction techniques. These methods provide fundamental information about the crystal structure, phase purity, and nanocrystalline nature of the material.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Phase Purity and Crystal Structure Determination

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are indispensable tools for analyzing the crystalline phase and structure of cobalt hydroxides. These techniques have been used to identify different polymorphs and related compounds, confirming their crystal system, space group, and lattice parameters.

For instance, β-Co(OH)₂, a common precursor or related phase to cobalt(III) hydroxide, is known to have a brucite-like hexagonal crystal structure. rsc.org XRD patterns of β-Co(OH)₂ typically show major diffraction peaks corresponding to the (001), (100), and (101) planes. rsc.org Studies have identified its space group as P-3ml. inoe.roresearchgate.net The crystallinity of the material can be influenced by the synthesis method, with some routes yielding more crystalline products than others. researchgate.net

In the context of cobalt hydroxide carbonates, such as Co₂(OH)₂CO₃, PXRD has been crucial for structural elucidation. Research has shown this compound to be isomorphous with malachite and to crystallize in a monoclinic system with the space group P2₁/a. cambridge.org Rietveld refinement of PXRD data has provided detailed structural parameters for such compounds. cambridge.org For example, one study determined the lattice parameters for Co₂(OH)₂CO₃ to be a=9.448(5) Å, b=12.186(9) Å, c=3.188(4) Å, and β=98.593°. cambridge.org Another investigation on a rosasite-like phase of Co₂CO₃(OH)₂ reported a monoclinic structure with space group P112₁/n and cell parameters a = 3.1408 (4) Å, b = 12.2914 (17) Å, c = 9.3311 (16) Å, and γ = 82.299 (16)°. iucr.orgiucr.orgnih.govresearchgate.net

The purity of synthesized cobalt hydroxide phases is confirmed by the absence of diffraction peaks from impurities in the XRD patterns. inoe.ro The average grain size of nanocrystalline cobalt hydroxide can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. inoe.ro

Interactive Data Table: Crystallographic Data for Cobalt Hydroxide and Related Compounds

| Compound | Crystal System | Space Group | JCPDS Card No. | Reference |

| β-Co(OH)₂ | Hexagonal | P-3ml | 30-0443 | rsc.orginoe.ro |

| Co₂(OH)₂CO₃ | Monoclinic | P2₁/a | - | cambridge.org |

| Co₂CO₃(OH)₂ (rosasite-like) | Monoclinic | P112₁/n | - | iucr.orgiucr.orgnih.govresearchgate.net |

Selected Area Electron Diffraction (SAED) for Nanocrystalline Characterization

Selected Area Electron Diffraction (SAED) is a powerful technique for characterizing the crystal structure of individual nanocrystals or selected areas of a nanomaterial. It complements XRD by providing localized crystallographic information.

SAED patterns of β-Co(OH)₂ nanostructures have confirmed their single-crystal nature, with dotted spots in the pattern indicating a preferential orientation. rsc.org For cobalt hydroxide phases coexisting with metallic cobalt, SAED patterns have helped to identify the distinct crystal structures of each phase. For example, the Co(OH)₂ phase was identified as having a hexagonal crystal structure with key d-spacings of 2.38 Å, 3.48 Å, and 1.60 Å, corresponding to the (101), (102), and (110) planes, respectively. mdpi.com

In studies of hybrid structures, SAED has been used to confirm the crystalline nature of cobalt hydroxide components. For instance, in a β-Co(OH)₂/dye hybrid, the SAED pattern of the nanosheets showed diffraction rings corresponding to the (100) crystal plane of β-Co(OH)₂. d-nb.info The technique is also used to observe phase transitions; for example, the transformation of amorphous cobalt hydroxide into crystalline cobalt oxides upon electron-beam irradiation has been monitored using SAED. nih.gov The presence of Co(OH)₂ has also been confirmed in nanostructures synthesized by pulsed underwater spark discharges, with a reflection plane at 4.7 Å corresponding to the (001) plane. aip.org

Spectroscopic Investigations of Electronic States and Chemical Environments

Spectroscopic techniques are vital for probing the electronic states of cobalt, identifying surface composition, and understanding the vibrational modes and bonding within cobalt(III) hydroxide and its derivatives.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface.

For cobalt hydroxides, the Co 2p region of the XPS spectrum is of particular interest. The Co 2p spectrum is characterized by two main peaks, Co 2p₃/₂ and Co 2p₁/₂, resulting from spin-orbit coupling. The binding energy of these peaks and the presence of characteristic satellite peaks are used to identify the oxidation state of cobalt.

In studies of cobalt(II) hydroxide, the Co 2p₃/₂ peak is typically observed around 780.8 eV to 781.5 eV. azom.comescholarship.org The presence of shake-up satellite peaks at higher binding energies is a key feature for distinguishing between different cobalt species. azom.com For instance, the oxidation of Co(OH)₂ to Co₃O₄ (which contains both Co²⁺ and Co³⁺) results in changes to the Co 2p spectrum, including the emergence of satellite structures that are fingerprints for the mixed-valence oxide. azom.com

In cobalt oxyhydroxide (CoOOH), which is closely related to Co(OH)₃, cobalt exists in the +3 oxidation state. The transformation of Co(OH)₂ to CoOOH can be monitored by XPS, which shows a shift in the Co 2p peaks to higher binding energies, indicative of the oxidation from Co²⁺ to Co³⁺. escholarship.orgau.dk The O 1s spectrum is also informative, with distinct peaks corresponding to metal-oxygen bonds (M-O) and hydroxyl groups (OH⁻). researchgate.net For example, in Co₂(OH)₃Cl, the O 1s spectrum shows peaks for the OH⁻ group at approximately 531.2 eV and surface-adsorbed water at 532.8 eV. researchgate.net

Interactive Data Table: XPS Binding Energies for Cobalt Species

| Species | Core Level | Binding Energy (eV) | Reference |

| Co(OH)₂ | Co 2p₃/₂ | ~780.8 - 781.5 | azom.comescholarship.org |

| Co³⁺ in CoOOH/Co₃O₄ | Co 2p₃/₂ | Shift to higher energy vs. Co²⁺ | escholarship.orgau.dk |

| Co(OH)₂ | O 1s | ~532.0 (OH⁻) | escholarship.org |

| Co₂(OH)₃Cl | O 1s | ~531.2 (OH⁻) | researchgate.net |

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing insights into its crystal structure, phase, and bonding.

For cobalt hydroxides, Raman spectra exhibit characteristic peaks related to the vibrations of the Co-O and O-H bonds. In β-Co(OH)₂, the most intense Raman peak appears around 523 cm⁻¹, attributed to the Co-O symmetric stretching mode (A₁g), and a second peak at approximately 457 cm⁻¹ is assigned to the O-O-Co bending mode. nih.gov Broader peaks in these regions can suggest lower crystallinity. nih.gov

The O-H stretching region in the Raman spectrum is also highly informative. For Co(OH)₂, the O-H stretching vibration has been studied under high pressure, revealing changes in its frequency and peak width that provide insights into hydrogen bonding and structural stability. bohrium.comprinceton.edu

It is important to distinguish the Raman signature of Co(OH)₂ from its oxidation products like Co₃O₄. Crystalline Co₃O₄ shows distinct Raman active modes, typically around 479 cm⁻¹, 521 cm⁻¹, and 687 cm⁻¹, which are not present in the pure hydroxide phase. jconsortium.com

Interactive Data Table: Characteristic Raman Peaks for Cobalt Hydroxide

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| β-Co(OH)₂ | Co-O symmetric stretch (A₁g) | ~523 | nih.gov |

| β-Co(OH)₂ | O-Co-O bend | ~457 | nih.gov |

| Co(OH)₂ | O-H stretch | Broad, pressure-dependent | bohrium.comprinceton.edu |

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Groups and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and characterize the bonding within a material by measuring the absorption of infrared radiation.

In the FTIR spectra of cobalt hydroxides, a prominent feature is a strong, broad absorption band in the high-frequency region (around 3400-3500 cm⁻¹), which is attributed to the stretching vibration of O-H groups involved in hydrogen bonding. researchgate.netresearchgate.net A weaker band around 1620-1640 cm⁻¹ is typically assigned to the bending mode of interlayer water molecules. researchgate.netresearchgate.net

The low-frequency region of the FTIR spectrum provides information about the metal-oxygen bonds. Vibrations corresponding to Co-O bonds and Co-OH deformation modes are found in this region. For example, bands around 965 cm⁻¹ and 522 cm⁻¹ have been attributed to δ(M-OH) and ρw(Co-OH) vibrations, respectively, in nickel-cobalt (B8461503) carbonate hydroxide hydrates. researchgate.net The presence of a Co-OH vibration can also be evidenced by a peak around 938 cm⁻¹. researchgate.net

FTIR can also be used to confirm the transformation of cobalt hydroxide into its oxide forms. Upon calcination, the characteristic O-H stretching and bending bands of the hydroxide diminish, while new bands corresponding to the Co-O vibrations in the resulting oxide (e.g., Co₃O₄) appear, typically in the 500-700 cm⁻¹ range. researchgate.net

Interactive Data Table: Key FTIR Absorption Bands for Cobalt Hydroxide

| Functional Group/Bond | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H (Hydrogen-bonded) | Stretching | ~3400-3500 | researchgate.netresearchgate.net |

| Interlayer H₂O | Bending | ~1620-1640 | researchgate.netresearchgate.net |

| Co-OH | Bending (δ) / Wagging (ρw) | ~965 / ~522 | researchgate.net |

| Co-OH | Vibration | ~938 | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near-Edge Structure (XANES) for Local Structural Evolution

X-ray Absorption Spectroscopy (XAS) and its near-edge component, XANES, are powerful techniques for probing the local electronic and geometric structure of cobalt in its various hydroxide and oxyhydroxide forms. These methods provide element-specific information about the oxidation state, coordination environment, and interatomic distances, which are crucial for understanding the material's properties and transformations.

Studies employing XANES on cobalt hydroxide systems reveal distinct changes in the cobalt oxidation state during electrochemical processes. For instance, the Co K-edge XANES spectra demonstrate a clear shift in the absorption edge energy, indicating a change from Co(II) in Co(OH)₂ to Co(III) in CoOOH. acs.orgmdpi.comresearchgate.net The intensity of the white line in the XANES spectra can also provide information about the local environment; a higher intensity in a mixed-phase Co(OH)₂/CoOOH compared to pure β-Co(OH)₂ suggests a more ordered local environment and stronger Co-Co interactions. mdpi.com

In-situ XAS experiments are particularly insightful, allowing for the real-time observation of structural evolution under reaction conditions. nih.govrsc.org For example, during the oxygen evolution reaction (OER), XAS can track the phase change from α-Co(OH)₂ to γ-CoOOH, which is associated with an increase in the cobalt oxidation state. rsc.org Some studies have identified the presence of Co(IV) species as active sites during the OER. rsc.org The average oxidation state of cobalt in materials like Ag-doped α-Co(OH)₂ has been calculated to be around +2.58, falling between Co²⁺ and Co³⁺. nih.gov Similarly, in cobalt oxysulphide/hydroxide, the average oxidation state was determined to be approximately +2.67. rsc.org

The following table summarizes findings from various XAS/XANES studies on cobalt hydroxide systems:

| Sample | Technique | Key Findings |

| Monolayer CoO films | Grazing-Incidence XAS | Changes in Co oxidation state between Co²⁺ and Co³⁺ under CO and O₂ exposure; formation of cobalt hydroxide and oxyhydroxide at low temperatures. acs.org |

| Ag-doped α-Co(OH)₂ | In-situ XAS | Average Co oxidation state of +2.58; tracks changes during electrochemical processes. nih.gov |

| Cobalt oxysulphide/hydroxide | In-situ XAS | Average Co oxidation state of +2.67; reversible changes in Co-O and Co-S bond distances during charging/discharging. rsc.org |

| Co(OH)₂/CoOOH mixed phase | XAS | Positive shift in K-edge indicates increased Co valence in the mixed phase compared to β-Co(OH)₂. mdpi.com |

| α-Co(OH)₂ nanosheets | XAFS | Phase change to γ-CoOOH during OER with an increased oxidation state. rsc.org |

| Cl⁻-intercalated α-Co(OH)₂ | XAS | Presence of both octahedrally and tetrahedrally coordinated Co(II). nih.gov |

Microscopic and Morphological Analysis

The morphology, particle size, and crystallinity of cobalt trihydroxide and its related compounds are critical factors that influence their performance in various applications. Electron microscopy techniques are indispensable for characterizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Particle Size

SEM and FESEM are widely used to visualize the surface morphology and estimate the particle size of cobalt hydroxide materials. These techniques reveal a diverse range of morphologies depending on the synthesis method and conditions.

For instance, cobalt hydroxide carbonate has been synthesized with various structures, including one-dimensional needle-like nanorods, two-dimensional leaf-like nanosheets, and three-dimensional oval-shaped microparticles. researchgate.net FESEM images of electrochemically deposited cobalt hydroxide have shown particle sizes of approximately 180 nm. espublisher.com In other work, cobalt oxide nanoparticles derived from a Co(OH)₃ precursor displayed distinguishable surface morphologies when compared to the starting salt. banglajol.info

The synthesis of Co₃O₄ nanoparticles from cobalt hydroxide precursors can result in different morphologies, such as blocks (200 nm to 1 µm) and spheres (40–60 nm), depending on the surfactants used during synthesis. spandidos-publications.comnih.gov Hierarchical structures, such as three-dimensional cobalt hydroxide carbonate arrays on Ni foam, have also been characterized using SEM. rsc.org These studies demonstrate that by controlling synthesis parameters, it is possible to tailor the morphology of the final product, which can range from nanoneedles and nanocubes to more complex, self-assembled structures like cabbage-like β-Co(OH)₂. mdpi.comrsc.org

The table below presents a summary of morphological findings from SEM/FESEM studies.

| Material | Synthesis/Precursor | Morphology | Particle/Feature Size |

| Cobalt Hydroxide Carbonate | Facile synthesis | 1D nanorods, 2D nanosheets, 3D oval microparticles | - |

| Co(OH)₂ | Electrochemical deposition | Particles on thin film | ~180 nm espublisher.com |

| Co₃O₄ | from Co(OH)₃ precursor | Distinguishable from precursor | - banglajol.info |

| Co₃O₄ Nanoparticles | Tartarate-assisted | Block morphology | 200 nm - 1 µm spandidos-publications.comnih.gov |

| Co₃O₄ Nanoparticles | Citrate-assisted | Spherical morphology | 40–60 nm spandidos-publications.comnih.gov |

| Cobalt Hydroxide Carbonate | Hydrothermal | 3D hierarchical arrays | - rsc.org |

| CoO(OH) | Precipitation with NaOH | Nanoneedles and facetted nanoparticles | Needles: 1.5–3.5 nm thick, 20–40 nm long; Particles: 8-35 nm mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Crystallinity

TEM provides higher resolution imaging than SEM, enabling the visualization of internal nanostructures, the assessment of crystallinity, and the analysis of crystal lattice structures.

High-resolution TEM (HR-TEM) has been instrumental in observing the phase transition of amorphous cobalt hydroxide nanosheets into crystalline cobalt oxides upon electron-beam irradiation. nih.gov Initially amorphous, the nanosheets develop partially crystallized regions with distinct spot and ring patterns in their diffraction patterns after irradiation. nih.gov Similarly, TEM analysis of Co(OH)₂ nanoparticles synthesized via different routes showed similar spherical morphologies and monodispersity.

TEM has also been used to characterize the nanostructures of cobalt hydroxide carbonate, revealing details of their hierarchical and three-dimensional arrays. rsc.org In the case of cobalt oxysulphide/hydroxide nanosheets, HRTEM combined with selected area electron diffraction (SAED) identified crystalline phases corresponding to α-Co(OH)₂, CoO(OH), and CoS. rsc.org The analysis of β-Co(OH)₂ nanostructures revealed cabbage-like formations, and HRTEM images confirmed their crystalline nature with visible lattice fringes. rsc.org Studies on CoO(OH) have identified nanoneedles and highly facetted nanoparticles, with TEM providing precise dimensions of these structures. mdpi.com

The following table summarizes key findings from TEM analyses of cobalt hydroxide systems.

| Material | Key Findings from TEM/HRTEM |

| Amorphous Cobalt Hydroxide Nanosheets | Observed phase transition to crystalline cobalt oxides induced by electron-beam irradiation. nih.gov |

| Co(OH)₂ Nanoparticles | Revealed spherical morphologies and monodispersity. |

| Cobalt Hydroxide Carbonate | Characterized three-dimensional hierarchical structures. rsc.org |

| Cobalt Oxysulphide/Hydroxide Nanosheets | Identified crystalline phases of α-Co(OH)₂, CoO(OH), and CoS through HRTEM and SAED. rsc.org |

| Cabbage-like β-Co(OH)₂ | Visualized self-assembled multilayered nanoplates and confirmed crystallinity with HRTEM. rsc.org |

| CoO(OH) | Identified nanoneedles (1.5–3.5 nm thick, 20–40 nm long) and facetted nanoparticles (8–35 nm). mdpi.com |

Atomic Force Microscopy (AFM) for Surface Topography and Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography and can be used to measure the thickness of nanomaterials.

In the study of cobalt hydroxide systems, AFM has been used to determine the thickness of synthesized nanosheets. For example, cobalt hydroxide nanosheets synthesized at 80°C were measured to have a thickness of approximately 4 nm. nih.gov This technique is valuable for corroborating the two-dimensional nature of materials like nanosheets and providing precise thickness measurements that are difficult to obtain with other microscopy methods. The structural analysis of β-Co(OH)₂ specimens has also utilized AFM alongside SEM and TEM to provide a comprehensive understanding of their morphology. rsc.org

Thermal Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for studying the thermal stability and decomposition behavior of this compound and its precursors. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

The thermal decomposition of cobalt hydroxides typically occurs in multiple stages. A comparative study of α- and β-phases of Co(OH)₂ and a hydrotalcite-like Co hydroxide identified three main decomposition stages:

Dehydration: Loss of interlayer water, typically occurring between 149-164°C.

Dehydroxylation: The removal of hydroxyl groups from the hydroxide structure. This occurs at different temperatures for different phases, for instance, 185-197°C for hydrotalcite-like phases and 219-222°C for brucite-like phases.

Formation of Oxides: The decomposition product, Co₃O₄, can start to form at temperatures as low as 165°C. An intermediate, HCoO₂, may also form and subsequently decompose at around 258-270°C.

TGA of a Co(OH)₃ precursor showed a distinct decomposition behavior, which is a key step in the synthesis of Co₃O₄ nanoparticles. banglajol.info For cobalt hydroxide nanopowders, a significant weight loss of about 17% was observed between 200°C and 250°C, attributed to the transformation from hydroxide to oxide. inoe.ro The corresponding DTA curve showed an intense exothermic peak in the same region (210°C-280°C), which is associated with the crystallization of the cobalt hydroxide nanoparticles. inoe.ro

The thermal decomposition of cobalt hydroxide carbonate also proceeds in stages, starting with the loss of adsorbed water below 200°C, followed by the decomposition of the hydroxide carbonate to form Co₃O₄ at higher temperatures. acs.org The presence of foreign ions, such as in iron-cobalt mixed hydroxides, can influence the decomposition temperature. For example, the presence of Co²⁺ has been found to retard the thermal decomposition of ferric hydroxide. akjournals.com

The table below summarizes the thermal events observed in various cobalt hydroxide systems.

| Material System | Technique | Temperature Range (°C) | Observed Event | Weight Loss (%) |

| α-, β-, and hydrotalcite-like Co-hydroxides | TGA/DTA | 149 - 164 | Dehydration of interlayer water | - |

| Hydrotalcite-like Co-hydroxide | TGA/DTA | 185 - 197 | Dehydroxylation | - |

| Brucite-like Co-hydroxide | TGA/DTA | 219 - 222 | Dehydroxylation | - |

| Cobalt Hydroxide Nanopowder | TGA | 200 - 250 | Transformation to cobalt oxide inoe.ro | ~17% inoe.ro |

| Cobalt Hydroxide Nanopowder | DTA | 210 - 280 | Exothermic peak (crystallization) inoe.ro | - |

| Cobalt Hydroxide Carbonate | TGA | Up to 200 | Evaporation of adsorbed water acs.org | - |

| Cobalt Hydroxide Carbonate | TGA | > 200 | Decomposition to Co₃O₄ acs.org | - |

| Co(OH)₃ | TGA | < 210 | Removal of moisture and adsorbed water researchgate.net | ~5% researchgate.net |

| Iron-Cobalt Mixed Hydroxides | TGA/DTA | > 240 | Retarded decomposition of Fe(OH)₃ in presence of Co²⁺ akjournals.com | - |

Theoretical and Computational Investigations of Cobalt Iii Hydroxide and Its Transformations

Density Functional Theory (DFT) Simulations for Structural Stability and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cobalt hydroxides, DFT calculations, often including an on-site Coulomb repulsion term (DFT+U), are employed to determine the relative stabilities of different cobalt oxide and hydroxide (B78521) phases under electrochemical conditions.

Studies have shown that while Co(OH)₂ is thermodynamically stable under reducing conditions, CoO(OH) and CoO₂ are more stable under oxidizing conditions, such as those present during the oxygen evolution reaction (OER). DFT simulations can predict the most stable crystal structures and surface terminations. For instance, investigations into the crystal structure of cobalt hydroxide carbonate, a precursor for cobalt oxides, have utilized DFT to determine that rosasite-like and malachite-like monoclinic phases are energetically very similar.

The electronic properties, such as the band gap, are also a key focus of DFT studies. Standard DFT often underestimates the band gap of materials with highly localized electrons like cobalt oxides. The DFT+U method provides a more accurate description. For example, DFT calculations have been used to show that doping α-Co(OH)₂ with silver atoms can significantly reduce its electronic band gap from 2.85 eV (for β-Co(OH)₂) to 2.45 eV, which can enhance its electrical conductivity. Furthermore, DFT can elucidate the magnetic properties of these materials, which can be complex due to the different oxidation and spin states of cobalt ions.

Investigation of CO₂ Insertion Mechanisms into Cobalt Species

Simulation of Electrochemical Response and Pseudocapacitive Behavior

Theoretical and computational modeling serves as a powerful tool for understanding the complex electrochemical processes that govern the behavior of cobalt hydroxide electrodes. researchgate.net These simulations provide insights into the fundamental mechanisms of charge storage, reaction kinetics, and ion transport, which are often challenging to observe directly through experimental methods alone. researchgate.net By approximating theoretical models to experimental results, scientists can infer the physicochemical processes occurring at the material's surface and even explore new avenues for investigation by manipulating variables within the simulation. mdpi.com

One such study utilized MATLAB® to simulate the CV curves for a cobalt hydroxide system, assuming the active surface reacts with a basic electrolyte. mdpi.com The primary energy storage mechanism involves the oxidation of cobalt(II) hydroxide (Co(OH)₂) to cobalt oxyhydroxide (CoOOH) and the reverse during reduction, with the hydroxyl anion (OH⁻) as the oxidant. mdpi.com When comparing the simulated CV curves with those obtained from experiments on cobalt hydroxide nanofoams, a notable agreement was found. mdpi.com Both the simulated and experimental curves showed the cathodic and anodic current peaks at similar potentials, approximately 0.20 V and 0.32 V, respectively. mdpi.com This alignment suggests that the Butler-Volmer kinetics used in the simulation are a good approximation of the actual reaction kinetics for the Co(OH)₂/CoOOH redox couple. mdpi.com

Density Functional Theory (DFT) calculations have provided deeper, atomistic-level insights into the transformations and properties of cobalt hydroxide. DFT has been used to simulate the conversion of Co(OH)₂ to CoOOH, a key reaction in its electrochemical performance. mdpi.com These calculations revealed that the energy difference between CoOOH and Co(OH)₂ is 0.6 eV and that the activation energy for the reverse process (CoOOH to Co(OH)₂) is higher, indicating that a mixed Co(OH)₂/CoOOH phase is more stable than pure Co(OH)₂. mdpi.com Further DFT studies affirm the stability of Co(OH)₂ under reducing conditions and CoOOH under oxidizing conditions in electrochemical environments. acs.org

DFT has also been instrumental in explaining the enhanced pseudocapacitive performance observed in modified cobalt hydroxide materials. For instance, in nanohybrids of cobalt hydroxide and ionic liquids (ILs), DFT calculations showed that the IL molecules facilitate an easier hydrogen desorption and adsorption process. acs.orgnih.gov This leads to a more favorable redox reaction on the Co(OH)₂ surface, which is reflected in improved electrochemical characteristics. acs.orgnih.gov Similarly, DFT studies on ion-doped Co(OH)₂ revealed that modulating the material's electronic and thermodynamic properties can significantly boost performance. bohrium.com Calculations showed that doping with potassium (K⁺) decreases the band gap of Co(OH)₂, leading to higher conductivity, while doping with chloride (Cl⁻) reduces the repulsive interactions during ion diffusion. bohrium.com

Beyond reaction energetics, computational methods like finite element simulation have been used to analyze the mechanical aspects of electrochemical processes. For a hollow Co(OH)₂ cube structure with vertical nanosheets, finite element analysis demonstrated that this specific architecture can effectively relieve the pressure and stress that builds up during ion intercalation. nih.gov This structural advantage enhances the material's cyclability and long-term performance. nih.gov

The following tables summarize key findings from computational and simulation studies on cobalt hydroxide's electrochemical behavior.

Table 1: Comparison of Electrochemical Properties for Bare Co(OH)₂ and Ionic Liquid-Co(OH)₂ Nanohybrid Data sourced from AC impedance analysis and electrochemical measurements. acs.orgnih.gov

| Parameter | Bare Co(OH)₂ | IL-Co(OH)₂ Nanohybrid |

| Specific Capacitance | --- | 859 F/g at 1 A/g |

| Ion Diffusion Coefficient | 2.55 × 10⁻¹² cm²/s | 1.06 × 10⁻¹¹ cm²/s |

| Charge Transfer Resistance | 2.59 Ω | 1.53 Ω |

Table 2: Summary of Computational Methods and Key Findings

| Computational Method | Focus of Investigation | Key Findings |

| MATLAB® Simulation | Modeling of Cyclic Voltammetry (CV) curves based on diffusion and kinetic equations (Butler-Volmer). mdpi.com | Simulated CV curves show good agreement with experimental results for Co(OH)₂/CoOOH redox peak potentials, validating the kinetic model. mdpi.com |

| Density Functional Theory (DFT) | Stability and transformation of cobalt hydroxide phases. mdpi.com | A mixed phase of Co(OH)₂/CoOOH is more stable than pure Co(OH)₂. mdpi.com |

| Density Functional Theory (DFT) | Effect of ionic liquid (IL) hybridization on pseudocapacitance. acs.orgnih.gov | IL molecules facilitate an easier hydrogen desorption/adsorption process, promoting a more favorable redox reaction. acs.orgnih.gov |

| Density Functional Theory (DFT) | Effect of ion doping (K⁺, Cl⁻) on electrochemical properties. bohrium.com | K⁺ doping increases conductivity by decreasing the band gap; Cl⁻ doping reduces repulsive forces, aiding ion diffusion. bohrium.com |

| Finite Element Simulation | Mechanical stability of nanostructured Co(OH)₂ during ion intercalation. nih.gov | A hollow cube/nanosheet architecture relieves mechanical stress during cycling, enhancing stability. nih.gov |

Catalytic Applications Beyond Electrochemistry

Carbon Dioxide (CO₂) Hydrogenation Catalysis

In the catalytic hydrogenation of carbon dioxide (CO₂), cobalt-based catalysts are pivotal for producing valuable chemicals like methane (B114726) and methanol (B129727). While metallic cobalt (Co⁰) is a key player, cobalt(III) species, often present as oxides or hydroxides in the catalyst precursor, are significant. During the reaction, catalyst precursors containing Co³⁺ are reduced, but this process can be incomplete, leaving residual cobalt oxides. These are not merely bystanders but active participants in the catalysis.

The synergy between different cobalt oxidation states, such as Co⁰ and Coδ⁺ (where δ⁺ indicates a partially oxidized state), is considered beneficial for inhibiting methane formation and promoting the growth of longer carbon chains. mdpi.com The simultaneous presence of these active sites is believed to enhance the synthesis of products like ethanol (B145695). mdpi.com For instance, the irreducible oxygen on the surface of cobalt oxide (CoO) can prevent the breaking of C–O bonds in certain intermediates, favoring the production of methanol over methane. mdpi.com Studies on cobalt complexes have also highlighted that Co(III) centers with specific ligands show notable catalytic activity for CO₂ hydrogenation to formate (B1220265) in aqueous solutions. researchgate.net

The active sites on cobalt-based catalysts for CO₂ hydrogenation are complex and can include various cobalt species like Co⁰, Co²⁺, and Coδ⁺. mdpi.com The interaction between metallic cobalt and cobalt oxide species often creates highly effective catalytic sites. mdpi.com Specifically, Co⁰ sites are primarily involved in activating H₂, while Coδ⁺ sites facilitate the non-dissociative activation of C–O bonds. mdpi.com The coordination between cobalt and support materials like alumina (B75360) can also promote the formation of reaction intermediates, leading to higher methanation activity. mdpi.com

Several reaction pathways and intermediates have been identified, depending on the catalyst and conditions. Key intermediates include:

*Formate (HCOO): Formed by the hydrogenation of CO₂, it is a common intermediate. mdpi.com The suppression of site-blocking formate species has been linked to improved catalytic activity. rsc.org

Carboxylate (CO₂δ⁻): These are chemisorbed CO₂ species on cobalt sites. nih.gov

*Methoxy (CH₃O): This species is a recognized intermediate in the formation of methanol. mdpi.comnih.gov Its stability and reactivity are crucial for selectivity. nih.govnih.govescholarship.org

*CHₓ species: These are considered intermediates in the formation of methane. nih.gov

The reaction can proceed via a formate pathway, leading to methanol, or a reverse water-gas shift (RWGS) pathway that produces carbon monoxide (CO), which is then further hydrogenated. mdpi.comnih.gov The specific pathway and product selectivity are heavily influenced by the nature of the cobalt active sites. mdpi.comacs.org

| Catalyst System | Proposed Active Sites | Key Intermediates | Primary Products |

| Co-Ga₂O₃/SiO₂ | Co⁰-Coδ⁺ | CHₓ, CO | Ethanol |

| Co@Si₀.₉₅ | Co⁰, CoO | CH₃O | Methanol |

| Co/Al₂O₃ | Co-Al₂O₃ interface | Bicarbonate, Formate | Methane |

| Co₃O₄ Nanorods | Bridge-site CO | CO | Methane |

Role of Cobalt(III) Species in CO₂ Conversion

Carbon Nanotube (CNT) Synthesis

Cobalt-containing layered double hydroxides (LDHs) are effective catalyst precursors for synthesizing carbon nanotubes (CNTs). oup.comoup.com LDHs, also known as hydrotalcite-like materials, consist of stacked metal hydroxide (B78521) layers. oup.com Cobalt(II) ions can be incorporated into these layers alongside other metals like aluminum (Al³⁺) or magnesium (Mg²⁺). oup.comajol.inforesearchgate.net

The process involves calcination (heating) of the LDH precursor, followed by a reduction step. ajol.inforesearchgate.net This treatment decomposes the layered structure and produces highly dispersed metallic cobalt nanoparticles, which are the active catalysts for CNT growth. oup.comoup.com Using LDHs as precursors offers several advantages:

High Catalyst Dispersion: The layered structure ensures that a large number of active cobalt species are well-distributed, preventing clumping even at high cobalt concentrations. researchgate.net

Control of Nanoparticle Size: The size of the cobalt catalyst particles, which dictates the diameter of the resulting CNTs, can be influenced by the composition of the LDH precursor. researchgate.netrsc.org

Formation of Hollow Tube Structures: Catalysts derived from CoMgAl-LDH have been shown to produce hollow carbon nanotubes. ajol.infoscielo.org.za

The synthesis of CNTs on cobalt catalysts typically occurs via a catalytic chemical vapor deposition (CVD) process. researchgate.netrsc.org The fundamental mechanism involves the decomposition of a carbon-containing gas, such as acetylene (B1199291) or ethylene (B1197577), on the surface of metallic cobalt nanoparticles at high temperatures. oup.comresearchgate.net

The growth process can be outlined in several steps:

Catalyst Activation: The cobalt oxide particles formed from the LDH precursor are reduced to metallic cobalt (Co⁰) by a reducing agent like hydrogen gas. oup.comfrontiersin.org

Carbon Source Decomposition: Hydrocarbon gases adsorb on the surface of the cobalt nanoparticles and catalytically decompose, releasing carbon atoms. rsc.orgfrontiersin.org

Carbon Dissolution and Diffusion: The carbon atoms dissolve into the cobalt nanoparticle. frontiersin.org

Precipitation and Tube Formation: Once the cobalt particle becomes supersaturated with carbon, the carbon precipitates out on the surface, forming the graphitic walls of the nanotube. frontiersin.org The continuous decomposition of the carbon source feeds the ongoing growth of the tube. frontiersin.org

The catalyst nanoparticle can be found either at the tip or the base of the growing nanotube, leading to "tip-growth" or "base-growth" mechanisms, respectively. pku.edu.cn The diameter of the CNTs produced is directly correlated with the size of the cobalt catalyst nanoparticle. rsc.orgpku.edu.cn

Surface Chemistry, Interfacial Phenomena, and Doping Strategies in Cobalt Iii Hydroxide Systems

Surface Adsorption and Reactivity

The surface of cobalt hydroxide (B78521) plays a critical role in its catalytic activity, providing the active sites for electrochemical reactions. The adsorption of reactants and the subsequent chemical transformations are highly dependent on the surface's morphology, composition, and electronic structure. For instance, the amorphous nature of some cobalt-based hydroxides can provide a higher number of unsaturated metal atoms on the surface, which act as reactive sites and facilitate improved catalytic performance, such as in the oxygen evolution reaction (OER). rsc.org

The reactivity of cobalt hydroxide is often associated with the Co(II)/Co(III) redox couple. In many catalytic processes, Co(II) species can facilitate the formation of cobalt oxyhydroxide (CoOOH), which is considered a key intermediate. mdpi.com The surface of Co(OH)₃ can undergo transformation into Co₃O₄ under prolonged anodic potential in alkaline conditions, a change that can be observed through techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS). rsc.org This transformation highlights the dynamic nature of the cobalt hydroxide surface during electrochemical processes.

The effectiveness of the surface is also tied to its accessible area. Materials with a higher electrochemically active surface area (ECSA) generally exhibit enhanced performance. For example, creating hybrid materials, such as by integrating cobalt hydroxide with graphene nanosheets, can lead to a significantly larger ECSA and consequently, superior electrocatalytic activity. rsc.org The interaction between cobalt hydroxide and its support or dopants can modify the electronic structure and create more favorable active sites for adsorption and reaction.

Interfacial Charge Transfer and Kinetics at Electrode Surfaces

The efficiency of cobalt(III) hydroxide as an electrode material is heavily influenced by the kinetics of charge transfer at the electrode-electrolyte interface. A lower charge transfer resistance (Rct) is indicative of faster kinetics and is a desirable characteristic for efficient electrocatalysis.

Electrochemical impedance spectroscopy (EIS) is a key technique used to study these interfacial kinetics. The Nyquist plots obtained from EIS measurements provide valuable information about the charge transfer resistance. For instance, modifications to cobalt hydroxide, such as doping, can lead to a significant reduction in Rct. A study on a cobalt-doped nickel hydroxide system supported on polyaniline-decorated nickel foam (Co-Ni(OH)₂/PANI-NF) reported a very low charge transfer resistance of 0.31 Ω, contributing to its excellent OER performance. rsc.org Similarly, co-doping cobalt hydroxide with ruthenium and selenium has been shown to decrease the interfacial charge transfer rejection, which is attributed to the enhanced electron transfer ability facilitated by the dopants. mdpi.com

The kinetics of the electrochemical reactions at the cobalt hydroxide surface are often evaluated using Tafel plots, which relate the overpotential to the logarithm of the current density. A smaller Tafel slope indicates more favorable reaction kinetics. For example, in the context of the hydrogen evolution reaction (HER), Ru and Se co-doped Co(OH)₂ showed a smaller Tafel slope compared to its undoped and single-doped counterparts, signifying improved kinetics. mdpi.com

Doping and Alloying Effects on Cobalt(III) Hydroxide Performance

Doping cobalt(III) hydroxide with various metallic and non-metallic elements is a widely employed strategy to tune its electronic properties, create more active sites, and ultimately enhance its catalytic performance.

Doping with transition metals like nickel (Ni) and ruthenium (Ru) has proven to be highly effective in improving the electrochemical characteristics of cobalt hydroxide.

Nickel (Ni) Doping: Nickel is a common dopant due to its synergistic effects with cobalt. The combination of nickel and cobalt in a layered double hydroxide (LDH) structure can lead to enhanced OER performance. For example, Fe-doped NiCo LDH has demonstrated a significantly lower overpotential compared to undoped NiCo LDH. acs.org In another study, cobalt-doped nickel hydroxide grown on a PANI-decorated nickel foam (Co-Ni(OH)₂/PANI-NF) exhibited an overpotential of 180 mV at a current density of 20 mA cm⁻² for the OER, which was considerably lower than that of Ni(OH)₂ without cobalt doping. rsc.org

Ruthenium (Ru) Doping: Ruthenium, a noble metal, can dramatically boost the catalytic activity of cobalt hydroxide even in small amounts. A study on Ru and Se co-doped Co(OH)₂ for the HER found that the Ru-doped material had a lower overpotential (243 mV at 10 mA/cm²) compared to pristine Co(OH)₂ (287 mV at 10 mA/cm²). mdpi.com The introduction of Ru can modify the electronic structure, optimize the adsorption energy of reaction intermediates, and improve electrical conductivity, all of which contribute to enhanced catalytic activity. acs.org

| Catalyst | Reaction | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

|---|---|---|---|---|

| Co(OH)₂ | HER | 287 | 192.4 | mdpi.com |

| Ru-Co(OH)₂ | HER | 243 | 250.5 | mdpi.com |

| Fe-NiCo LDH | OER | Not specified at 10 mA/cm² (289 mV @ 50 mA/cm²) | Not specified | acs.org |

| Co-Ni(OH)₂/PANI-NF | OER | Not specified at 10 mA/cm² (180 mV @ 20 mA/cm²) | 62 | rsc.org |

Doping with non-metallic elements, such as selenium (Se), offers another avenue to modify the electronic structure and enhance the catalytic activity of cobalt hydroxide. Selenium doping can improve the intrinsic activity of the material and facilitate more efficient charge transport.

For instance, selenium-doped nickel-cobalt (B8461503) hybrids have shown remarkable performance for both HER and OER. An optimized Se-Ni|Co/CP catalyst delivered a current density of 10 mA cm⁻² at overpotentials of 105 mV for HER and 235 mV for OER. acs.org In a direct comparison, Co(OH)₂-Se exhibited an overpotential of 367 mV for HER at 10 mA/cm², which was higher than undoped Co(OH)₂, suggesting that the effect of selenium doping can be complex and may depend on co-dopants. mdpi.com However, when co-doped with Ru, the Ru-Co(OH)₂-Se catalyst showed a significantly improved overpotential of 109 mV. mdpi.comnih.govresearchgate.net Porous Se-CoS₂₋ₓ nanorods have also been synthesized, demonstrating that selenium doping can greatly enhance the catalytic performance of cobalt sulfide (B99878), achieving a current density of 10 mA cm⁻² at an overpotential of approximately 260 mV for HER. acs.org

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |

|---|---|---|---|

| Co(OH)₂ | 287 | 192.4 | mdpi.com |

| Co(OH)₂-Se | 367 | 225.4 | mdpi.com |

| Ru-Co(OH)₂-Se | 109 | 190.8 | mdpi.com |

| Se-CoS₂₋ₓ | ~260 | 89.9 | acs.org |

Creating hybrid materials by combining cobalt(III) hydroxide with conductive supports is a key strategy to improve its performance. These supports not only enhance electrical conductivity but also provide a high surface area and can prevent the aggregation of the cobalt hydroxide nanoparticles.

Commonly used support materials include carbon-based materials like graphene and carbon nanotubes (CNTs), as well as other metal oxides and sulfides.

Carbon-Based Supports: Graphene nanosheets (GNS) have been used to support α-Co(OH)₂. A hybrid catalyst, α-Co(OH)₂-GNS-3, demonstrated enhanced electrochemical activity with a lower onset potential for the OER compared to unsupported α-Co(OH)₂. rsc.org The porous structure and high surface area of materials like graphene nanoplatelets (GNP) make them excellent supports for cobalt-based catalysts. mdpi.com Similarly, multi-walled carbon nanotubes (MWCNTs) can be functionalized and used as a support to improve the dispersion and properties of cobalt hydroxide. americanelements.comnih.gov

Other Supports: Cobalt hydroxide has been grown on various other substrates. For example, hollow Co₃S₄/CuS nanocomposites have been used as a support for CoNi-LDH, creating a unique heterostructure with excellent bifunctional activity for both HER and OER. nih.gov Silica (B1680970) nanoparticles have also been used to create core-shell structures with cobalt hydroxide, where the silica core provides a template for the growth of a nanoflower-like cobalt hydroxide shell.

The choice of support material and the method of hybrid material fabrication are crucial in determining the final electrochemical performance. The synergy between the cobalt hydroxide and the support material often leads to properties that are superior to those of the individual components.

Current Challenges and Future Research Trajectories for Cobalt Iii Hydroxide

Addressing Long-term Stability and Durability under Operational Conditions

A primary obstacle for the widespread implementation of cobalt hydroxide-based materials is their limited long-term stability, particularly under the demanding operational conditions of electrocatalysis. cityu.edu.hk Catalysts are often submerged in corrosive electrolytes, which presents a significant challenge to their durability. cityu.edu.hk

Key degradation pathways include:

Structural Transformation: Under prolonged anodic potential, such as during the oxygen evolution reaction (OER), cobalt(II) hydroxide (B78521), a common precursor or related phase, can oxidize into cobalt oxides like Co₃O₄. rsc.org This transformation alters the material's catalytic properties and can lead to performance decay. researchgate.net

Dissolution: Cobalt ions can dissolve into the electrolyte, especially in acidic environments, leading to a loss of active material. acs.org This is a critical issue as a higher Co(III)/Co(II) ratio, which is often beneficial for activity, can sometimes compromise stability, creating a need to balance these two factors. acs.org

Volume Expansion: Faradaic materials like cobalt hydroxide can undergo significant volume expansion and contraction during ion intercalation and deintercalation cycles, which can cause mechanical stress, structural collapse, and loss of electrical contact, thereby reducing stability. nih.govbsz-bw.de

Chloride-induced Degradation: In applications such as seawater electrolysis, the presence of chloride ions can induce corrosion and degrade the catalyst's surface. oaepublish.com

Catalyst Shedding: The physical detachment of the catalyst from the electrode substrate is another failure mode, which can be exacerbated by the forces from gas bubble evolution during catalysis. mdpi.com

Future research is directed at several strategies to enhance durability. One approach involves creating protective layers, such as those made from manganese oxide or negatively charged ions, to shield the catalyst from corrosive species like chloride. oaepublish.com Another strategy is to incorporate cobalt into more stable structures, such as layered double hydroxides (LDHs) or tungstates, which have shown enhanced durability. mdpi.com For instance, delaminated cobalt tungstate (B81510) has demonstrated stable operation for hundreds of hours at high current densities. mdpi.com Furthermore, anchoring the catalyst onto robust substrates like advanced carbon materials can improve adhesion and electrical conductivity, thereby boosting stability. mdpi.com Designing hollow architectures is also being explored to better accommodate volume changes during operation, thus improving cycling stability. nih.govbsz-bw.de

Rational Design and Synthesis of Advanced Morphologies for Enhanced Performance

Researchers are moving beyond simple nanoparticles to create complex, hierarchical structures. Examples of advanced morphologies include:

Nanosheets, Nanorods, and Nanoneedles: These one- and two-dimensional structures provide high surface-to-volume ratios, exposing more active sites for catalysis. rsc.org

Flower-like Structures: These are hierarchical assemblies of nanosheets or nanoplates that can prevent the aggregation of individual sheets, maintaining a high active surface area. acs.orgbohrium.com

Hollow Architectures: Hollow cubes and yolk-shell spheres are being developed to provide a large ion-accessible surface area and to buffer the volume changes that occur during electrochemical reactions, which improves stability. nih.govbsz-bw.decapes.gov.br

Interface-assisted synthesis, where reactions are controlled at the boundary between two liquids (e.g., n-butanol and water), has emerged as a powerful technique for tuning morphology. acs.org By simply changing the solvent ratio, researchers can guide the growth of cobalt hydroxide from irregular nanoflakes into well-defined flower-like structures. acs.org However, precise control over morphology remains a significant challenge, often requiring extensive experimentation to optimize synthesis parameters. rsc.org The goal is to develop reliable methods that consistently produce morphologies tailored for specific applications, such as the densely grown nanoflowers on a 3D conductive network that have shown enhanced electrode-electrolyte interaction. bohrium.com

| Morphology | Key Advantages | Synthesis Strategy Example | Reference |

|---|---|---|---|

| Flower-like Structures | High active surface area, prevents aggregation of nanosheets. | Interface-assisted synthesis (n-butanol/water system). | acs.org |

| Hollow Cubes/Vertical Nanosheets | Large ion-accessible surface, relieves pressure from ion intercalation, enhances stability. | Template-etching method. | nih.govbsz-bw.de |

| Yolk-Shell Spheres | High surface area, structural stability. | Partial sulfurization/phosphorization strategy. | capes.gov.br |

| Nanorods/Nanosheets | High surface-to-volume ratio, exposes more active sites. | Microwave-assisted methodologies. | rsc.org |

Development of Advanced In-situ and Operando Characterization Techniques

To understand and ultimately control the behavior of cobalt hydroxide catalysts during operation, it is crucial to observe them in real-time. Advanced in-situ (in the reaction environment) and operando (while operating) characterization techniques are indispensable tools for this purpose. acs.org These methods provide dynamic information about a catalyst's structural and chemical changes, which is impossible to obtain from traditional ex-situ (post-reaction) analysis. acs.orgchinesechemsoc.org

The development and application of these techniques are a major focus of current research. Key techniques include:

X-ray Based Techniques:

X-ray Absorption Spectroscopy (XAS): A powerful tool used to probe the electronic structure, oxidation state, and local coordination environment of cobalt atoms as the reaction proceeds. chinesechemsoc.orgnih.gov

X-ray Diffraction (XRD): Used to identify the crystalline phases of the material and track transformations, such as the conversion of Co(OH)₂ to CoOOH, under applied voltage. chinesechemsoc.orgnih.gov

Spectroscopic Techniques:

Raman Spectroscopy: Highly sensitive to vibrations of metal-oxygen bonds, making it ideal for identifying intermediate species and observing structural evolution in real-time. chinesechemsoc.org For example, operando Raman has been used to track the conversion of α-Co(OH)₂ to the active γ-CoOOH phase during the OER. chinesechemsoc.org

X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states on the catalyst's surface. nih.gov

Microscopy Techniques:

Transmission Electron Microscopy (TEM): Allows for the direct visualization of morphological and structural changes at the nanoscale under reaction conditions. nih.govrsc.org

These advanced techniques are helping researchers to build a molecular-level understanding of how cobalt hydroxide catalysts function, why they degrade, and how they can be improved. nih.gov By correlating these real-time observations with electrochemical performance, scientists can gain crucial insights for designing more robust and efficient materials. acs.org

| Technique | Information Gained | Example Application for Co(OH)₃ | Reference |

|---|---|---|---|

| Operando Raman Spectroscopy | Real-time structural evolution, identification of intermediates. | Tracking the conversion of α-Co(OH)₂ to γ-CoOOH during OER. | chinesechemsoc.org |

| In-situ/Operando XAS | Dynamic changes in oxidation state, bond lengths, and coordination environment. | Monitoring changes in the Co oxidation state as a function of applied potential. | chinesechemsoc.orgnih.gov |

| In-situ XRD | Tracking changes in crystalline phases during reaction. | Observing the phase transition from Co(OH)₂ to other cobalt oxides/oxyhydroxides. | chinesechemsoc.org |

| Environmental TEM (ETEM) | Real-time visualization of morphological changes at the nanoscale. | Observing structural degradation or reconstruction of nanoparticles during catalysis. | rsc.org |

Exploring Novel Mechanistic Pathways and Active Site Engineering

A fundamental challenge in catalysis is to understand the precise step-by-step mechanism by which a reaction occurs on the catalyst's surface. For cobalt hydroxide, this involves identifying the true active sites and the key reaction intermediates. Future research is heavily focused on moving beyond conventional models to explore novel mechanistic pathways and to rationally engineer the active sites for improved performance.

Computational modeling, particularly Density Functional Theory (DFT), has become an essential tool for mapping out potential reaction pathways and calculating the energy barriers for different steps. frontiersin.orgnih.gov These theoretical studies complement experimental work and provide insights that are difficult to obtain otherwise. frontiersin.org Research is exploring mechanisms that deviate from traditional pathways, such as radical-based mechanisms or pathways where the catalyst ligand actively participates in the reaction. acs.org

Active site engineering involves modifying the chemical and electronic environment of the cobalt centers to lower the energy barriers for key reaction steps. Key strategies include:

Doping: Introducing other metal atoms (e.g., iron, nickel, copper) into the cobalt hydroxide structure can tune its electronic properties and create synergistic effects. mdpi.com For example, doping a nickel-cobalt (B8461503) LDH with iron has been shown to enhance the adsorption of hydroxide ions, a critical step in the OER. mdpi.com

Surface Functionalization: Modifying the surface of the catalyst, for instance by replacing surface hydroxyl groups with other functional groups, can alter the density and reactivity of active sites. rsc.org

Phase and Defect Engineering: Creating specific crystalline phases or introducing defects (like oxygen vacancies) can generate more active sites and enhance intrinsic catalytic activity. cityu.edu.hkcapes.gov.br A strategy of tuning the phosphorus-to-sulfur ratio in a cobalt phosphosulfide has been shown to activate Co³⁺/Co²⁺ couples, which promotes both hydrogen and oxygen evolution. capes.gov.br

By combining computational predictions with advanced synthesis and characterization, researchers aim to gain precise control over the active sites, leading to catalysts that are not only more active but also more selective and durable. acs.orgacs.org

Sustainable and Scalable Synthesis Methods

While cobalt hydroxide shows great promise, the practical, large-scale application of these nanomaterials is hindered by the cost and sustainability of their production. espublisher.com Traditional synthesis methods often rely on high temperatures, harsh chemicals, and energy-intensive processes. ajgreenchem.com A significant and growing area of research is the development of synthesis methods that are both environmentally friendly ("green") and scalable for industrial production.

"Green synthesis" has emerged as a promising alternative, utilizing natural and biological resources as reducing, capping, or stabilizing agents. nih.gov These methods are attractive because they are often simpler, cheaper, and use less toxic materials. ajgreenchem.com

Examples of sustainable synthesis approaches include:

Plant-based Synthesis: Using extracts from various parts of plants (leaves, fruits, seeds) to mediate the formation of cobalt-based nanoparticles. nih.govmdpi.commdpi.com The phytochemicals present in the extracts can act as both reducing and capping agents. nih.gov

Microorganism-mediated Synthesis: Employing bacteria, fungi, or algae to synthesize nanoparticles. nih.gov

Biomolecule-assisted Synthesis: Using readily available biomolecules like gelatin or starch in the synthesis process. ajgreenchem.com

Microwave-assisted Synthesis: This method can drastically reduce reaction times from hours to minutes, offering a pathway for rapid and potentially scalable production of materials like Co(OH)₂ nanorods. rsc.orgrsc.org

Additive-free Synthesis: Developing methods that avoid the use of any foreign agents, such as synthesizing nanomaterials directly onto a conductive substrate from only the metal precursors. acs.orgfigshare.com

The ultimate goal is to develop synthesis protocols that are not only green but also robust, reproducible, and economically viable. acs.orgfigshare.com This includes designing processes that can be scaled up from the laboratory bench to industrial production without a loss in the quality or performance of the final cobalt hydroxide material. rsc.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing cobalt trihydroxide (Co(OH)₃) with controlled crystallinity and particle size?

- Methodological Answer : Hydrothermal synthesis under alkaline conditions (pH 10–12) at 120–180°C for 12–24 hours is widely used to achieve controlled crystallinity. Adjusting precursor ratios (e.g., Co²⁺:OH⁻ = 1:3) and incorporating templating agents (e.g., CTAB) can modulate particle size . Post-synthesis characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) is critical to validate phase purity and morphology. For reproducibility, document reaction parameters (temperature ramp rate, stirring speed) and precursor batch purity .

Q. How can researchers distinguish this compound from related cobalt oxides (e.g., CoO, Co₃O₄) during structural characterization?

- Methodological Answer : Combine XRD with Raman spectroscopy: Co(OH)₃ exhibits distinct peaks at ~460 cm⁻¹ (Co–O–H bending) and ~3600 cm⁻¹ (O–H stretching), absent in oxides. Thermogravimetric analysis (TGA) under inert gas can further differentiate phases; Co(OH)₃ decomposes at ~200–250°C to CoOOH, whereas Co₃O₄ remains stable up to 900°C . Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm Co³⁺ oxidation state (binding energy ~780–782 eV for Co 2p₃/₂) .

Q. What are the thermodynamic stability limits of this compound in aqueous environments, and how do pH and ionic strength affect its dissolution?

- Methodological Answer : Use potentiometric titration to determine solubility product (Ksp) under varying pH (4–10) and ionic strengths (0.1–1.0 M NaCl). Co(OH)₃ is stable at pH > 8 but dissolves via ligand-promoted mechanisms in acidic conditions (pH < 5), releasing Co³⁺ ions. Monitor dissolution kinetics via inductively coupled plasma mass spectrometry (ICP-MS) and correlate with Pourbaix diagrams .

Advanced Research Questions

Q. How do surface hydroxyl groups on this compound influence its redox activity in electrocatalytic applications (e.g., oxygen evolution reaction)?

- Methodological Answer : Employ in-situ Fourier-transform infrared spectroscopy (FTIR) to track hydroxyl group dynamics during electrochemical cycling. Combine with density functional theory (DFT) calculations to map surface adsorption energies of intermediates (e.g., *OOH). Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer resistance, linking surface hydroxyl density (via XPS quantification) to catalytic turnover frequency .

Q. What strategies resolve contradictions in reported magnetic properties of this compound (e.g., paramagnetic vs. antiferromagnetic behavior)?

- Methodological Answer : Address sample-dependent discrepancies by standardizing synthesis protocols to minimize defects (e.g., oxygen vacancies). Use superconducting quantum interference device (SQUID) magnetometry under controlled humidity to exclude hydration effects. Correlate magnetic data with neutron diffraction to resolve spin structures and identify competing interactions (e.g., Co³⁺–O–Co³⁺ superexchange pathways) .

Q. How can researchers design operando experiments to probe phase transitions of this compound during battery cycling?

- Methodological Answer : Integrate synchrotron-based X-ray absorption near-edge structure (XANES) with electrochemical cells to monitor real-time Co oxidation state changes. Pair with high-resolution TEM equipped with liquid cells to image structural evolution (e.g., amorphization) during charge/discharge. Validate using differential electrochemical mass spectrometry (DEMS) to detect gas evolution (e.g., O₂) from side reactions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting heterogeneous electrochemical performance data across this compound samples?

- Methodological Answer : Apply principal component analysis (PCA) to deconvolute variables (e.g., crystallite size, defect density) influencing activity. Use bootstrap resampling to estimate confidence intervals for key metrics (e.g., Tafel slopes). Report raw data with error bars (standard deviation across ≥3 batches) and provide open-access repositories for datasets .

Q. How should researchers address batch-to-batch variability in this compound synthesis for collaborative studies?

- Methodological Answer : Implement a centralized synthesis protocol with rigorous quality control (e.g., XRD/Raman for each batch). Share precursor sources and calibration records. Use interlaboratory round-robin testing to harmonize characterization methods, referencing IUPAC guidelines for material standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.